Bis-methacrylate-PEG5

描述

Bis-methacrylate-PEG5 is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in forming PROTAC molecules by joining two essential ligands, enabling selective protein degradation through the ubiquitin-proteasome system within cells .

准备方法

Synthetic Routes and Reaction Conditions

Bis-methacrylate-PEG5 is synthesized through a series of chemical reactions involving the methacrylation of PEG. The process typically involves the reaction of PEG with methacrylic anhydride or methacryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the by-products and drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The compound is then purified through techniques like column chromatography or recrystallization .

化学反应分析

Types of Reactions

Bis-methacrylate-PEG5 primarily undergoes addition polymerization reactions due to the presence of methacrylate groups. These reactions involve the formation of polymers through the addition of monomer units without the loss of any small molecules .

Common Reagents and Conditions

Reagents: Common reagents used in the reactions of this compound include radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Conditions: The reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent unwanted side reactions.

Major Products

The major products formed from the reactions of this compound are cross-linked polymers, which can be used in various applications, including drug delivery systems and hydrogels .

科学研究应用

The search results provide information on compounds related to bis-methacrylate and polyethylene glycol (PEG) derivatives, but do not directly address "Bis-methacrylate-PEG5." Instead, the results cover materials like BisGMA, TEGDMA, urethane methacrylate, and various PEGMA polymers. Information from these sources can be used to infer potential applications of a hypothetical "this compound" compound.

It is important to note that without a specific chemical structure or existing research on "this compound," the following information is based on the properties and applications of related compounds.

Potential Applications of this compound

Given the components of "this compound" (bis-methacrylate and PEG5), its potential applications can be inferred from similar compounds:

- Dental Resins: BisGMA (bisphenol A-glycidyl methacrylate) is a common dimethacrylic dental resin . Combining bis-methacrylate with PEG5 could modify the properties of dental resins, potentially affecting monomer mobility, conversion rates, and mechanical properties .

- Drug Delivery Systems: PEGylated compounds are often used in drug delivery due to PEG's biocompatibility and ability to enhance drug solubility and circulation time . A this compound compound could be used to create crosslinked hydrogels or nanoparticles for controlled drug release.

- Bioactive Compounds: Research indicates that various compounds from natural sources, modified with methacrylate groups, show biological activity . A this compound compound might serve as a scaffold for creating bioactive molecules with enhanced pharmacological properties .

- Modification of Polymer Properties: Incorporating PEG into methacrylate polymers can alter their flexibility and mechanical properties . this compound could be used as a monomer or crosslinker to fine-tune the characteristics of polymers for specific applications.

Related Research and Insights

-

Dental Composites:

- BisGMA, when combined with TEGDMA (triethylene glycol dimethacrylate) or UDMA (urethane dimethacrylate), is used to formulate dental resins . The concentration of each monomer affects the resin's double bond conversion, elution of monomers, and overall cytotoxicity .

- Replacing BisGMA with TEGDMA can increase double bond conversion due to TEGDMA's higher mobility . However, TEGDMA elutes more quickly and can have cytotoxic effects .

- Bis-GMA has demonstrated effectiveness in the repair of anterior skull base defects due to its mechanical properties, stability, and osteo-integration .

-

PEG-containing Polymers:

- Poly(ethylene glycol) methacrylate (PEGMA) polymers can evolve from random coils to polymeric bottle brush architectures with increasing side chain length .

- The persistence length of PEGMA bottle brushes can be adjusted by varying the length of the ethylene glycol units in the side chains .

- PEG can be used to solubilize fullerenes for applications such as neutron capture therapy .

- Bioactive Applications:

Data Tables and Case Studies

作用机制

Bis-methacrylate-PEG5 functions as a linker in PROTAC molecules, which consist of two ligands connected by a linker. One ligand targets an E3 ubiquitin ligase, while the other targets the protein of interest. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .

相似化合物的比较

Similar Compounds

Bis-methacrylate-PEG3: Similar to Bis-methacrylate-PEG5 but with a shorter PEG chain.

Bis-methacrylate-PEG7: Similar to this compound but with a longer PEG chain.

Bis-acrylate-PEG5: Similar structure but with acrylate groups instead of methacrylate groups

Uniqueness

This compound is unique due to its optimal PEG chain length, which provides a balance between flexibility and stability in PROTAC molecules. This balance is crucial for the efficient degradation of target proteins and the overall effectiveness of PROTAC-based therapies .

生物活性

Bis-methacrylate-PEG5 is a polyethylene glycol (PEG)-based compound that serves as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins through the ubiquitin-proteasome system, thereby offering a promising approach for targeted cancer therapies. This article explores the biological activity of this compound, focusing on its synthesis, applications, and biological effects based on recent research findings.

Synthesis and Properties

This compound is synthesized by linking methacrylate groups to a PEG backbone. The structure facilitates its use as a versatile linker in drug development:

- Chemical Structure : The compound features two methacrylate groups attached to a PEG chain, enhancing solubility and biocompatibility.

- Molecular Weight : The PEG component contributes to the hydrophilicity of the compound, which is crucial for its performance in biological systems.

Applications in Drug Development

- PROTACs : this compound is primarily utilized in the synthesis of PROTACs. These compounds consist of two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase while the other targets the protein for degradation. This dual action allows for selective protein modulation, making PROTACs a significant advancement in targeted therapy .

- Hydrogels : Research has shown that PEG-based compounds, including this compound, can be incorporated into hydrogels for biomedical applications such as drug delivery and tissue engineering. These hydrogels exhibit tunable mechanical properties and biocompatibility, making them suitable for various therapeutic uses .

Cytotoxicity and Biocompatibility

Recent studies have evaluated the cytotoxic effects of this compound and its formulations:

- MTT Assay : In vitro assays using cell lines have demonstrated that hydrogels containing this compound showed low cytotoxicity at various concentrations. Specifically, homopolymeric hydrogels exhibited no toxicity, while copolymeric variants were toxic only at high concentrations .

- Inflammatory Response : The use of PEGDMA (polyethylene glycol dimethacrylate) as a crosslinker has been associated with inflammatory responses in certain cell lines, indicating that while this compound is generally biocompatible, formulations must be carefully designed to mitigate potential inflammatory effects .

Efficacy in Targeted Therapy

The efficacy of PROTACs utilizing this compound has been highlighted in several studies:

- Target Protein Degradation : PROTACs synthesized with this linker have been shown to effectively degrade specific target proteins in cancer cells, demonstrating their potential as therapeutic agents in oncology .

Data Table: Summary of Biological Activity Findings

属性

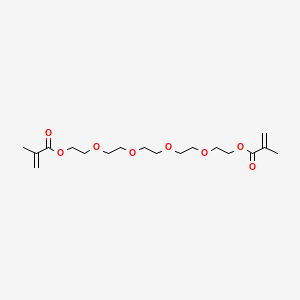

IUPAC Name |

2-[2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O8/c1-15(2)17(19)25-13-11-23-9-7-21-5-6-22-8-10-24-12-14-26-18(20)16(3)4/h1,3,5-14H2,2,4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKURBRFOOUSNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOCCOCCOCCOCCOC(=O)C(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。